molecular formula C7H5BrCl2 B1406460 2-Bromo-3,6-dichlorotoluene CAS No. 1806851-19-3

2-Bromo-3,6-dichlorotoluene

Cat. No. B1406460
CAS RN: 1806851-19-3
M. Wt: 239.92 g/mol
InChI Key: XEBUYSOYJSYQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3,6-dichlorotoluene (2-Br-3,6-DCT) is an organobromine compound used in a variety of scientific research applications. It is a colorless and odourless solid that is typically used as a reagent in organic synthesis. 2-Br-3,6-DCT is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

2-Bromo-3,6-dichlorotoluene is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of metal complexes, including those of palladium, platinum, and other transition metals. Additionally, 2-Bromo-3,6-dichlorotoluene is used in the synthesis of heterocyclic compounds, such as quinolines, indoles, and pyridines.

Mechanism of Action

2-Bromo-3,6-dichlorotoluene acts as a nucleophile in organic synthesis. In the presence of a base, it reacts with electrophiles such as alkyl halides, aldehydes, and ketones to form new carbon-carbon bonds. The reaction is catalyzed by the base, which facilitates the transfer of a proton from the electrophile to the nucleophile. This results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2-Bromo-3,6-dichlorotoluene is not known to have any direct effects on the biochemical or physiological processes of an organism. However, it is important to note that 2-Bromo-3,6-dichlorotoluene is highly toxic and should be handled with care.

Advantages and Limitations for Lab Experiments

2-Bromo-3,6-dichlorotoluene is a useful reagent in organic synthesis due to its high reactivity and low cost. It is also relatively easy to handle and store. However, it is important to note that 2-Bromo-3,6-dichlorotoluene is highly toxic and should be handled with care. In addition, the reaction of 2-Bromo-3,6-dichlorotoluene with an electrophile is highly exothermic and can result in the formation of hazardous by-products.

Future Directions

The most promising future direction for 2-Bromo-3,6-dichlorotoluene is its use in the synthesis of novel organic compounds. It has the potential to be used in the synthesis of pharmaceuticals, pesticides, and other organic compounds with unique properties. Additionally, 2-Bromo-3,6-dichlorotoluene could be used in the synthesis of metal complexes, such as those of palladium and platinum, as well as in the synthesis of heterocyclic compounds, such as quinolines, indoles, and pyridines. Finally, 2-Bromo-3,6-dichlorotoluene could be used in the synthesis of polymers and other materials with unique properties.

properties

IUPAC Name

2-bromo-1,4-dichloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBUYSOYJSYQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-dichlorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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